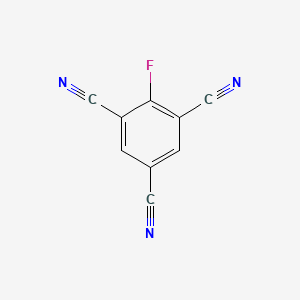

2-Fluorobenzene-1,3,5-tricarbonitrile

Description

Overview of Fluorinated Aromatic Nitriles in Contemporary Organic and Materials Chemistry

Fluorinated aromatic nitriles represent a pivotal class of organic compounds, valued for their distinct physicochemical properties that stem from the amalgamation of the highly electronegative fluorine atom and the electron-withdrawing nitrile group. nih.gov These structural features imbue the aromatic ring with unique electronic characteristics, influencing reactivity, stability, and intermolecular interactions. numberanalytics.com Consequently, these compounds serve as versatile building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. numberanalytics.com

In the realm of materials science, fluorinated aromatic nitriles are instrumental in the development of advanced polymers and materials with tailored properties. numberanalytics.com The introduction of fluorine can enhance thermal stability, modify electronic behavior, and influence the crystalline packing of organic materials, making them suitable for applications in organic electronics and high-performance polymers.

Significance of 1,3,5-Benzenetricarbonitrile Scaffolds in Molecular Design and Synthesis

The 1,3,5-benzenetricarbonitrile framework is a highly symmetrical and rigid molecular scaffold that has garnered significant attention as a fundamental building block in supramolecular chemistry and materials science. nih.gov Its planar geometry and the presence of three nitrile groups at 120-degree intervals make it an ideal component for the construction of ordered, porous materials.

A prime example of their application is in the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.com COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, catalysis, and separation. tcichemicals.com The trinitrile functionality of the 1,3,5-benzenetricarbonitrile scaffold allows for the formation of robust, covalently linked networks, often through trimerization reactions to form triazine rings, which are key linkages in certain types of COFs. sioc-journal.cn

The Strategic Role of Fluorine Substitution in Modulating Aromatic System Properties

The substitution of a hydrogen atom with fluorine on an aromatic ring profoundly alters the molecule's electronic and physical properties. researchgate.net Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly influence the reactivity of the aromatic ring. nih.gov For instance, in electrophilic aromatic substitution reactions, the fluorine atom can deactivate the ring, yet it can also act as an ortho-, para-directing group due to its ability to donate electron density through resonance. researchgate.net

This dual electronic nature of fluorine allows for fine-tuning of a molecule's properties. In the context of materials science, the introduction of fluorine can lead to enhanced thermal stability and can influence the material's electronic band gap. nih.gov Furthermore, the presence of fluorine can promote specific intermolecular interactions, such as C-H---F hydrogen bonds, which can direct the self-assembly and crystal packing of molecules. nih.gov This level of control is crucial in the design of functional materials with desired optical, electronic, and physical characteristics. nih.gov

The investigation of molecules like 2-Fluorobenzene-1,3,5-tricarbonitrile is driven by the potential to harness these fluorine-induced modifications to create novel materials and synthetic intermediates with enhanced performance and unique functionalities. The interplay between the fluorinated aromatic core and the trinitrile substituents opens up new avenues for the rational design of advanced chemical systems.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Fluorobenzonitrile | C₇H₄FN | 121.11 | Important fine chemical intermediate. mdpi.com |

| 1,3,5-Benzenetricarbonitrile | C₉H₃N₃ | 153.14 | Building block for COFs. nih.gov |

| 2-Amino-5-fluorobenzonitrile | C₇H₅FN₂ | 136.13 | Studied for its vibrational and electronic properties. derpharmachemica.com |

| 1,3,5-Trifluorobenzene (B1201519) | C₆H₃F₃ | 132.08 | Used in studies of C-H---F interactions. nih.gov |

Table 2: Spectroscopic Data for 2-Fluorobenzonitrile

| Spectroscopic Technique | Parameter | Value |

| REMPI | Excitation Energy (S₁) | 36028 ± 2 cm⁻¹ |

| MATI | Adiabatic Ionization Energy (D₀) | 78650 ± 5 cm⁻¹ |

| Photoelectron Spectroscopy | Ionization Energy | 9.78 eV |

Data obtained from studies on 2-Fluorobenzonitrile and presented for comparative context. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzene-1,3,5-tricarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2FN3/c10-9-7(4-12)1-6(3-11)2-8(9)5-13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJOGIDHYNTWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381588 | |

| Record name | 2-fluorobenzene-1,3,5-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13519-91-0 | |

| Record name | 2-fluorobenzene-1,3,5-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Fluorobenzene 1,3,5 Tricarbonitrile

Retrosynthetic Analysis for the 2-Fluorobenzene-1,3,5-tricarbonitrile Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the analysis reveals two primary strategic pathways based on the disconnection of either the carbon-fluorine (C-F) bond or the carbon-nitrile (C-CN) bonds.

Pathway A: Late-Stage Fluorination This strategy involves disconnecting the C-F bond, envisioning the introduction of the fluorine atom as a final or near-final step. This approach leads to precursors that already contain the 1,3,5-tricyanobenzene core.

Disconnection 1 (C-F bond): This disconnection points to a precursor such as 2-aminobenzene-1,3,5-tricarbonitrile. The amino group can be converted to a fluorine atom via diazotization-mediated reactions like the Balz-Schiemann reaction.

Disconnection 2 (C-F bond): Alternatively, this disconnection suggests a 2-halobenzene-1,3,5-tricarbonitrile (where the halogen is Cl or Br) as a precursor. The fluorine can be installed via a halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr).

Pathway B: Late-Stage Cyanation This approach prioritizes the early introduction of the fluorine atom. The retrosynthetic disconnections are made at the three C-CN bonds, suggesting a fluorinated benzene (B151609) ring as the starting framework.

Disconnection 3 (C-CN bonds): Disconnecting the three nitrile groups leads back to a precursor like 2-fluoro-1,3,5-trihalobenzene (e.g., 2-fluoro-1,3,5-tribromobenzene). The nitrile groups can then be introduced simultaneously or sequentially using nucleophilic aromatic substitution with cyanide reagents or through transition metal-catalyzed cyanation reactions.

Each of these pathways relies on a distinct set of chemical transformations, which are explored in detail in the following sections.

Approaches to Fluorinated Benzene Precursors

The synthesis of aryl fluorides is a significant area of research, as the C-F bond is prevalent in many bioactive molecules. nih.gov Traditional methods often involve indirect routes to introduce fluorine onto an aromatic ring. thieme-connect.de

The Balz-Schiemann reaction is a classic and widely used method for synthesizing aryl fluorides from primary aromatic amines. wikipedia.org The process involves two main steps: the diazotization of an aniline (B41778) derivative to form an arenediazonium salt, followed by the thermal or photochemical decomposition of this salt to yield the corresponding aryl fluoride (B91410). nih.gov

The traditional reaction utilizes aqueous hydrogen tetrafluoroborate (B81430) (HBF₄) to form a stable, often isolable, arenediazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻). wikipedia.orgnih.gov Pyrolysis of this salt generates the aryl fluoride, nitrogen gas, and boron trifluoride. nih.govnih.gov

Over the years, numerous modifications have been developed to improve the reaction's yield, safety, and substrate scope. nih.govresearchgate.net These include the use of alternative counterions, such as hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻), which can sometimes provide better yields. wikipedia.orgacs.org In-situ diazotization protocols, which avoid the isolation of potentially explosive diazonium salts, have also been developed using reagents like nitrosonium salts (e.g., NOBF₄) or organic nitrites in the presence of a fluoride source. wikipedia.orgresearchgate.netacs.org

| Method | Fluoride Source / Reagent | Key Features | References |

| Traditional Balz-Schiemann | HBF₄, NaNO₂ | Isolation of ArN₂⁺BF₄⁻ salt; thermal decomposition. | wikipedia.orgnih.gov |

| Counterion Modification | HPF₆ or HSbF₆ | Can improve yields for certain substrates. | wikipedia.orgacs.org |

| In-situ Diazotization | NOBF₄ or t-BuONO/BF₃·OEt₂ | Avoids isolation of diazonium salt intermediate. | researchgate.netacs.org |

| HF-Based Method | NaNO₂ in liquid HF | Alternative one-pot procedure without expensive BF₄⁻. | wikipedia.org |

| Flow Chemistry | Continuous flow reactor | Enhances safety and scalability by eliminating the isolation of diazonium salts. | researchgate.net |

This table provides an interactive summary of different diazotization-mediated fluorination methods.

Halogen exchange (Halex) is a powerful industrial method for synthesizing aryl fluorides, particularly for electron-deficient aromatic rings. nih.govacs.org The reaction is a nucleophilic aromatic substitution where a halogen, typically chlorine or bromine, is displaced by a fluoride anion. thieme-connect.de The efficiency of the Halex process is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). thieme-connect.denih.gov

For a precursor like 2-chloro- or 2-bromobenzene-1,3,5-tricarbonitrile, the three strongly electron-withdrawing nitrile groups would significantly activate the ring towards nucleophilic attack, making the Halex reaction a highly viable strategy.

Common fluoride sources for this reaction are alkali metal fluorides like spray-dried potassium fluoride (KF) or cesium fluoride (CsF). nih.gov The reaction is often performed at high temperatures in a polar aprotic solvent. nih.gov For less activated aryl halides, transition metal catalysis, particularly with palladium or copper, has been developed to facilitate the C-F bond formation under milder conditions. nih.govfrontiersin.org

| Method | Typical Substrate | Fluoride Source | Conditions | References |

| Classical Halex | Electron-deficient Aryl Chlorides/Bromides | Spray-dried KF, CsF | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | nih.gov |

| Palladium-Catalyzed | Aryl Bromides/Triflates | AgF, KF | Pd catalyst with specialized ligands (e.g., AlPhos) | frontiersin.org |

| Copper-Mediated | Unactivated Aryl Halides | CuF₂ | Stoichiometric copper, high temperature | frontiersin.org |

This table offers an interactive overview of halogen exchange methodologies for aryl fluoride synthesis.

Introduction of Nitrile Functionalities onto Fluorinated Aromatic Rings

The introduction of nitrile groups onto an aromatic ring is a fundamental transformation in organic synthesis. Aryl nitriles serve as versatile intermediates that can be converted into a wide range of other functional groups, including amines, amides, and carboxylic acids. nih.gov

Nucleophilic aromatic substitution (SNAr) is a direct pathway for introducing a cyanide group onto an activated aromatic ring by displacing a suitable leaving group. masterorganicchemistry.com The reaction mechanism proceeds via the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex), and its rate is accelerated by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.comnih.gov

In the context of synthesizing this compound, this strategy would involve a precursor such as 2-fluoro-1,3,5-trihalobenzene. The electron-withdrawing nature of the fluorine atom and the other halogen atoms would activate the ring for sequential substitution by a cyanide nucleophile (e.g., from NaCN or KCN). While fluorine is a poor leaving group in SNAr reactions, its high electronegativity makes it a powerful activating group, facilitating the displacement of other halogens (like Cl or Br) at the ortho and para positions. masterorganicchemistry.comyoutube.com

| Cyanide Source | Leaving Group | Solvent | Key Considerations | References |

| NaCN, KCN | Cl, Br, NO₂ | DMSO, DMF | Requires activated aromatic ring; high temperatures often needed. | youtube.com |

| KHMDS/Isobutyronitrile | F | Toluene | Can displace fluoride on electron-rich or -poor arenes. | orgsyn.org |

This interactive table summarizes conditions for SNAr cyanation reactions.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds, including the introduction of nitrile groups. Palladium-catalyzed cyanation, first reported in 1973, has evolved into a highly efficient and general method for converting aryl halides and triflates into aryl nitriles. nih.govrsc.org

These reactions offer a milder alternative to traditional methods like the Rosenmund-von Braun reaction and are compatible with a wide range of functional groups. nih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.

A variety of cyanide sources can be employed, each with its own advantages. While alkali metal cyanides (NaCN, KCN) are inexpensive, they can be highly toxic and may deactivate the catalyst. google.com Alternative sources like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often less toxic, safer to handle, and can lead to higher yields and catalyst turnover numbers. nih.govresearchgate.net

| Catalyst System | Cyanide Source | Substrate | Typical Conditions | References |

| Pd(OAc)₂ / Ligand | KCN | Aryl Bromides/Iodides | High temperature, DMF | nih.gov |

| Pd₂ (dba)₃ / dppf | Zn(CN)₂ | Aryl Bromides/Chlorides | Milder conditions, broad functional group tolerance | nih.gov |

| Pd/ZnO Nanoparticles | K₄[Fe(CN)₆] | Aryl Bromides/Chlorides | Ligand-free, heterogeneous catalyst | nih.gov |

| Ni Catalyst / Ligand | Butyronitrile | Aryl Chlorides/Triflates | Uses a benign organic nitrile as the cyanide source | google.com |

| Photoredox/Nickel Dual Catalysis | Metal-free cyanide source | Aryl Halides | Room temperature, visible light | chinesechemsoc.org |

This interactive table details various transition metal-catalyzed cyanation systems.

Advanced Purification and Isolation Techniques for Poly-Substituted Aromatic Nitriles

The purification of poly-substituted aromatic nitriles like this compound is crucial to obtain a high-purity product, which is essential for its potential applications in materials science and as a chemical intermediate. The presence of multiple polar nitrile groups and a fluorine atom on the aromatic ring influences the compound's physical properties and dictates the choice of purification methods. The primary techniques employed for the purification of such compounds are recrystallization and column chromatography.

Recrystallization:

Recrystallization is a widely used technique for purifying solid organic compounds based on differences in solubility. mt.comlibretexts.orgyoutube.com The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For poly-substituted aromatic nitriles, a range of solvents can be considered, and the choice often depends on the specific substitution pattern and polarity of the molecule.

The general procedure for recrystallization involves:

Dissolving the impure solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which promotes the formation of pure crystals as the solubility of the compound decreases.

Isolating the purified crystals by filtration. youtube.com

For compounds with multiple aromatic rings, acetonitrile (B52724) is often a good solvent for recrystallization. youtube.com Sometimes, the addition of a small amount of a co-solvent like dichloromethane (B109758) can aid in the initial dissolution. youtube.com Ethanol is another solvent that can be effective for crystallizing aromatic compounds. youtube.com

Column Chromatography:

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. doi.org For poly-substituted aromatic nitriles, which are often moderately polar, silica (B1680970) gel is a common choice for the stationary phase. The separation is achieved by eluting the mixture through the column with a suitable solvent system (mobile phase).

Key considerations for chromatographic purification of these compounds include:

Stationary Phase: Silica gel is a standard choice for many aromatic nitriles. doi.org

Mobile Phase: A mixture of non-polar and polar solvents is typically used. The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities. Common solvent systems include mixtures of hexanes and ethyl acetate (B1210297). doi.org

Detection: The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

For fluorinated aromatic compounds, specialized chromatographic techniques may offer enhanced separation. The use of fluorocarbon-based columns or eluents can exploit the unique properties of fluorinated molecules to achieve better separation from non-fluorinated impurities. nih.gov High-performance liquid chromatography (HPLC) with either a hydrocarbon or fluorocarbon column can be a powerful tool for the purification of fluorinated aromatic compounds. nih.gov

The following table summarizes the key aspects of these purification techniques for poly-substituted aromatic nitriles:

| Technique | Principle | Key Parameters | Advantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Solvent selection, cooling rate. | Can yield very pure crystalline product, scalable. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Stationary phase (e.g., silica gel), mobile phase composition (e.g., hexane/ethyl acetate gradient). | Highly versatile, can separate complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Column type (e.g., C18, fluorinated), eluent composition. | Excellent separation efficiency, suitable for high-purity isolation. |

Chemical Reactivity and Mechanistic Investigations of 2 Fluorobenzene 1,3,5 Tricarbonitrile

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution (EAS) on the 2-Fluorobenzene-1,3,5-tricarbonitrile ring is anticipated to be exceptionally challenging. The cumulative electron-withdrawing power of the three nitrile groups and the fluorine atom deactivates the aromatic ring towards attack by electrophiles to a very high degree. The nitrile groups, through their strong -I (inductive) and -M (mesomeric or resonance) effects, significantly reduce the electron density of the benzene (B151609) ring, making it a poor nucleophile. The fluorine atom also exerts a strong -I effect, further deactivating the ring. Although fluorine possesses a +M effect due to its lone pairs, this is generally outweighed by its inductive withdrawal, especially in a ring already impoverished of electron density.

Table 1: Predicted Relative Reactivity of Aromatic Compounds in Electrophilic Aromatic Substitution

| Compound | Substituents | Predicted Reactivity (relative to Benzene) |

| Benzene | None | 1 |

| Fluorobenzene | -F | ~0.1 - 1 |

| Benzonitrile | -CN | ~10⁻⁴ |

| 1,3,5-Tricyanobenzene | 3x -CN | Extremely Low |

| This compound | -F, 3x -CN | Extremely Low |

Nucleophilic Aromatic Substitution (SNAr) Pathways Influenced by Fluorine and Multiple Nitrile Groups

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The presence of three strongly electron-withdrawing nitrile groups, positioned ortho and para to the fluorine atom, is crucial for activating the ring towards nucleophilic attack. These groups provide resonance stabilization for the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

The fluorine atom, in this context, serves as an excellent leaving group. The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of the resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrile groups. In the subsequent step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating the initial nucleophilic attack.

The rate of SNAr reactions is significantly influenced by the number and position of electron-withdrawing groups. In this compound, the arrangement of the nitrile groups provides substantial stabilization for the intermediate, making the SNAr reaction at the C2 position highly favorable.

Radical Reactions Involving the Fluorinated Benzenetricarbonitrile System

While less common than ionic reactions for this class of compounds, radical reactions involving this compound are plausible under specific conditions. The nitrile groups can influence the stability of radical intermediates. For instance, radical addition to the cyano groups is a known process. Photochemical or radical-initiated reactions could potentially lead to the formation of radical adducts.

Furthermore, the C-F bond, while strong, can undergo homolytic cleavage under high-energy conditions, such as photolysis or in the presence of potent radical initiators. This could generate an aryl radical, which could then participate in various radical-mediated transformations. However, the high C-F bond dissociation energy makes this a less favorable pathway compared to reactions involving other halogens.

Transition Metal-Mediated Transformations and Coordination Chemistry

The nitrile groups of this compound are excellent ligands for transition metals. The nitrogen lone pairs of the cyano groups can coordinate to metal centers, leading to the formation of a variety of coordination complexes and metal-organic frameworks (MOFs). researchgate.netnih.govmdpi.com The geometry of the molecule, with its three nitrile groups in a 1,3,5-arrangement, makes it an interesting building block for creating multidimensional coordination polymers.

Transition metal-mediated cross-coupling reactions at the C-F bond are also a possibility, although they are generally more challenging than for other halogens like bromine or iodine. Catalytic systems based on palladium, nickel, or copper, with specialized ligands, have been developed for the activation of C-F bonds. Such reactions could enable the introduction of a wide range of substituents at the 2-position of the benzene ring. The coordination of the nitrile groups to the metal center could potentially influence the catalytic cycle of such cross-coupling reactions.

Table 2: Potential Coordination Modes of this compound

| Coordination Site | Metal Center (Example) | Potential Application |

| Nitrile Nitrogen Lone Pairs | Fe(II), Cu(I), Ag(I) | Coordination Polymers, MOFs, Catalysis |

| Aromatic Pi-System | Cr(0), Mn(I) | Organometallic Complexes |

Stereoelectronic Effects of Fluorine on Reaction Mechanisms and Conformation

The fluorine atom in this compound exerts significant stereoelectronic effects that influence its reactivity and conformation. researchgate.net The strong C-F bond and the high electronegativity of fluorine create a significant dipole moment. This polarization affects the electrostatic potential of the molecule, influencing how it interacts with other reagents.

Computationally, the introduction of fluorine can alter the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's reactivity in pericyclic reactions and its electronic properties. The stereoelectronic influence of fluorine is a key factor in the design of fluorinated molecules with specific desired properties in materials science and medicinal chemistry.

Spectroscopic Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Atom Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds by providing detailed information about the chemical environment and connectivity of atomic nuclei. The application of ¹H, ¹³C, and ¹⁹F NMR would be instrumental in confirming the structure of 2-Fluorobenzene-1,3,5-tricarbonitrile.

¹H NMR: The proton NMR spectrum for this compound is expected to be straightforward. The molecular symmetry renders the two protons on the aromatic ring chemically equivalent, which would result in a single signal. This signal is anticipated to appear in the downfield region (typically above 7.0 ppm), a consequence of the deshielding influence of the aromatic ring current and the electron-withdrawing properties of the three nitrile groups and the fluorine atom. Furthermore, this proton signal would likely be split into a doublet due to coupling with the fluorine atom, specifically a ³J(H,F) coupling.

¹³C NMR: The ¹³C NMR spectrum provides a unique "fingerprint" based on the carbon framework of the molecule. Given the compound's symmetry, four distinct signals for the carbon atoms are predicted:

A signal for the two carbons that are bonded to nitrile groups and are adjacent to the carbon-bearing fluorine.

A signal for the carbon atom that is bonded to a nitrile group and is positioned opposite to the fluorine atom.

A signal for the carbon atom directly bonded to the fluorine atom. This signal is expected to be a doublet due to the significant one-bond ¹J(C,F) coupling, which is a hallmark of organofluorine compounds in ¹³C NMR. magritek.com

A signal for the two carbons bonded to hydrogen atoms, which may also exhibit smaller C-F couplings.

The chemical shifts for the carbons attached to the electron-withdrawing nitrile groups are expected to be in the typical range for such functionalities (approximately 110-120 ppm). It is worth noting that proton-decoupled ¹³C spectra of compounds containing both fluorine and hydrogen can be intricate due to the presence of strong, long-range fluorine-carbon couplings. magritek.com

¹⁹F NMR: With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a particularly sensitive technique for analyzing fluorine-containing compounds. azom.comthermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would be split into a triplet due to coupling with the two adjacent, chemically equivalent protons (³J(F,H)). The broad chemical shift range of ¹⁹F NMR is advantageous for resolving different fluorine environments within a molecule. azom.comthermofisher.com

Illustrative ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| ¹H NMR | ||||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| >7.0 | Doublet | Expected ³J(H,F) | 2H | Ar-H |

| ¹³C NMR | ||||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | |

| ~160 | Doublet | Expected large ¹J(C,F) | C-F | |

| >130 | Singlet/Small Doublet | C-H | ||

| ~115 | Singlet/Small Doublet | C-CN (adjacent to C-F) | ||

| ~110 | Singlet/Small Doublet | C-CN (opposite to C-F) | ||

| ¹⁹F NMR | ||||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | |

| Expected aromatic region | Triplet | Expected ³J(F,H) | Ar-F |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by examining their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to be characterized by a strong and sharp absorption band for the C≡N stretching vibration of the nitrile groups, typically found in the 2240-2220 cm⁻¹ region. The C-F bond would produce a strong absorption in the fingerprint region, generally between 1250 and 1000 cm⁻¹. Additionally, aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, while aromatic C=C stretching vibrations would manifest as a series of bands in the 1600-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary data to IR spectroscopy. The C≡N stretching vibration is also predicted to be a strong and sharp band in the Raman spectrum. Symmetric vibrations of the benzene (B151609) ring, which are often prominent in Raman spectra, would be valuable for confirming the substitution pattern of the molecule.

Illustrative IR and Raman Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C≡N Stretch | 2240-2220 (Strong, Sharp) | 2240-2220 (Strong, Sharp) |

| Aromatic C=C Stretch | 1600-1400 (Multiple bands) | 1600-1400 (Multiple bands) |

| C-F Stretch | 1250-1000 (Strong) | 1250-1000 (Weak) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Behavior

UV-Vis and fluorescence spectroscopy are key techniques for investigating the electronic transitions in a molecule, which is essential for assessing its optoelectronic properties.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is predicted to display absorption bands arising from π → π* transitions within the aromatic system. The presence of the electron-withdrawing nitrile groups and the fluorine atom is likely to induce a bathochromic (red) shift of these absorption bands when compared to unsubstituted benzene. The vibrational fine structure that is often observed for benzene may be less defined due to the substitutions.

Fluorescence Spectroscopy: Many aromatic compounds are known to fluoresce, emitting light from an electronically excited state. The fluorescence spectrum would exhibit emission at a longer wavelength than the absorption. Key parameters such as the fluorescence quantum yield and lifetime would be important for evaluating the potential of this compound in optoelectronic applications. The nitrile groups could have a significant influence on the fluorescence characteristics.

Illustrative Electronic Spectroscopy Data for this compound

| Technique | Parameter | Expected Value |

| UV-Vis Absorption | λmax (nm) | Expected in the UV region, likely > 260 nm |

| Fluorescence Emission | λem (nm) | Expected at a longer wavelength than λmax |

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is a highly effective analytical method for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₂FN₃), a high-resolution mass spectrum would reveal a molecular ion peak (M⁺) with a mass-to-charge ratio (m/z) that corresponds to its precise mass. The isotopic pattern of this peak would serve to confirm the presence of carbon, hydrogen, fluorine, and nitrogen.

The fragmentation pattern observed in the mass spectrum would offer additional structural verification. Common fragmentation pathways for aromatic nitriles include the loss of a molecule of HCN. The fluorine atom would also affect the fragmentation, potentially leading to the loss of a fluorine radical or a molecule of HF. A detailed analysis of these fragments would aid in reconstructing the structure of the original molecule.

Illustrative Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Assignment |

| [M]⁺ | High | Molecular Ion |

| [M - HCN]⁺ | Moderate | Loss of hydrogen cyanide |

| [M - F]⁺ | Possible | Loss of fluorine radical |

| Other fragments | Variable | Further fragmentation of the aromatic ring |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Fluorobenzene-1,3,5-tricarbonitrile, DFT calculations would be employed to determine its equilibrium geometry, electronic properties, and vibrational frequencies.

A typical approach would involve geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a suitable basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution, including polarization and diffuse functions. The geometry optimization process seeks the minimum energy conformation of the molecule, providing key structural parameters like bond lengths and angles.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provide theoretical vibrational spectra (IR and Raman). These calculated frequencies can be compared with experimental data if available, often with a scaling factor to account for anharmonicity and the approximations inherent in the theoretical model.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated from the optimized molecular structure and electron density obtained from DFT calculations.

For this compound, the MEP map would visualize the electrostatic potential on the molecular surface. Regions of negative potential (typically colored in shades of red) indicate areas rich in electrons and susceptible to electrophilic attack. These would be expected around the nitrogen atoms of the nitrile groups and the fluorine atom due to their high electronegativity. Regions of positive potential (colored in shades of blue) represent electron-deficient areas, prone to nucleophilic attack, which would likely be found around the hydrogen atoms of the benzene (B151609) ring. The analysis of the MEP provides insights into the molecule's intermolecular interactions and reactivity patterns.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule and understanding its electronic transitions. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the distribution of the HOMO and LUMO densities would reveal the most likely sites for electron donation and acceptance, respectively. These calculations are also fundamental for predicting the electronic absorption spectra (UV-Vis) of the molecule, as the lowest energy electronic transitions typically occur from the HOMO to the LUMO.

Conformational Analysis and Potential Energy Surface Exploration

While this compound is a relatively rigid molecule, conformational analysis can still be relevant, particularly if considering its interactions with other molecules or its behavior in different environments. This analysis involves exploring the potential energy surface (PES) of the molecule by systematically changing certain dihedral angles or performing molecular dynamics simulations.

For this molecule, the primary focus of a conformational analysis might be the rotation of the nitrile groups, although these are generally coplanar with the benzene ring. More complex conformational landscapes would arise in dimers or larger aggregates of the molecule. PES exploration helps to identify the most stable conformers and the energy barriers between them, providing a deeper understanding of the molecule's flexibility and the relative populations of different conformations at a given temperature.

Investigation of Non-Covalent Interactions, including Halogen Bonding and π-Stacking in Crystal Engineering

Non-covalent interactions play a critical role in determining the solid-state structure and properties of molecular crystals. For this compound, several types of non-covalent interactions would be important in its crystal engineering.

Halogen Bonding: The fluorine atom in the molecule could potentially participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. While fluorine is the least polarizable halogen and typically forms weaker halogen bonds, the presence of three strongly electron-withdrawing nitrile groups on the benzene ring could enhance the σ-hole on the fluorine, making such interactions more significant.

π-Stacking: The electron-deficient aromatic ring of this compound would be expected to engage in π-stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, would likely involve face-to-face or offset arrangements with other aromatic rings. The electron-withdrawing nature of the substituents would influence the preferred geometry and strength of these π-π interactions.

Computational methods such as DFT with dispersion corrections (e.g., DFT-D3) are essential for accurately modeling these weak interactions. Analysis of the crystal structure (if available) or computationally predicted packing arrangements would reveal the specific nature and geometry of these non-covalent bonds, which are crucial for designing new materials with desired properties.

Advanced Applications in Materials Science and Electrochemistry

Covalent Organic Frameworks (COFs) as Monomers and Building Blocks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them suitable for a wide range of applications, including catalysis, gas storage, and separation. The introduction of fluorine into the building blocks of COFs can significantly enhance their properties.

The design of COFs based on 2-Fluorobenzene-1,3,5-tricarbonitrile would be guided by the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. The C3 symmetry of the 1,3,5-tricarbonitrile core makes it an ideal candidate for creating highly ordered, porous structures. When combined with complementary linkers, such as linear diamines or triangular triamines, it can form stable frameworks with predictable topologies.

The nitrile groups of this compound can undergo cyclotrimerization to form triazine-linked COFs, which are known for their exceptional chemical and thermal stability. This is due to the greater electron affinity of the triazine ring compared to a benzene (B151609) ring. Alternatively, the nitrile groups can be converted to other functional groups to enable different linkage chemistries, such as imine or boronate ester linkages, further expanding the structural diversity of the resulting COFs.

The topology, porosity, and dimensionality of COFs derived from this compound can be precisely controlled by the choice of the co-monomer. For instance, reacting it with a linear linker would likely result in a 2D layered structure, while a tetrahedral or other 3D linker could lead to a 3D framework. The length of the linker molecule would directly influence the pore size of the COF. Longer linkers would result in larger pores, which can be advantageous for applications such as catalysis involving large molecules or for drug delivery.

The dimensionality of the COF can also be influenced by the reaction conditions. For example, solvothermal synthesis methods, where the reaction is carried out in a sealed vessel at elevated temperatures, can promote the formation of highly crystalline 3D structures.

Table 1: Predicted COF Properties based on Linker Choice with this compound

| Linker Geometry | Predicted COF Dimensionality | Predicted Pore Size |

|---|---|---|

| Linear | 2D | Small to Medium |

| Trigonal Planar | 2D | Medium to Large |

Furthermore, fluorine substitution can modulate the interlayer interactions within the COF. bldpharm.com The introduction of fluorine can lead to tighter interlayer stacking due to favorable electrostatic interactions, which can improve the crystallinity and long-range order of the material. bldpharm.com This enhanced order is crucial for applications that rely on efficient charge transport or well-defined porous structures. The electron-withdrawing nature of fluorine can also influence the electronic properties of the COF, which is particularly relevant for its use in photocatalysis and electronic devices. bldpharm.com

Fluorinated COFs have shown great promise as photocatalysts for various reactions, including CO2 reduction and hydrogen production. researchgate.netfrontiersin.org The incorporation of this compound into a COF is anticipated to yield a material with enhanced photocatalytic activity. The electron-withdrawing nature of both the fluorine atom and the nitrile groups can facilitate charge separation upon photoexcitation, a key step in photocatalysis.

For instance, in a donor-acceptor type COF, the fluorinated tricarbonitrile moiety can act as a strong electron acceptor, promoting the transfer of photogenerated electrons from the donor unit. This efficient charge separation can suppress charge recombination and enhance the lifetime of the charge carriers, leading to improved photocatalytic efficiency. Fluorinated COFs have been shown to enhance CO2 affinity and catalytic activity for CO2 reduction. researchgate.net A COF derived from this compound could potentially be used for the photocatalytic conversion of CO2 into valuable fuels or for the degradation of organic pollutants. mdpi.com

Optoelectronic Materials and Devices

The unique electronic properties of this compound also make it an attractive component for the design of organic optoelectronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs).

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient light emission in OLEDs by harvesting both singlet and triplet excitons. TADF emitters are typically composed of an electron-donating unit and an electron-accepting unit, with a molecular design that minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states.

This compound, with its three strongly electron-withdrawing nitrile groups and an additional electronegative fluorine atom, is an excellent candidate for the acceptor moiety in a TADF emitter. By coupling this acceptor with a suitable electron donor, it should be possible to design a molecule with a small S1-T1 energy gap, a prerequisite for efficient TADF.

Table 2: Key Parameters for TADF Emitter Design

| Parameter | Desired Characteristic | Role of this compound |

|---|---|---|

| S1-T1 Energy Gap (ΔEST) | Small (<0.2 eV) | Strong acceptor character helps to minimize ΔEST |

| Photoluminescence Quantum Yield (PLQY) | High | Molecular rigidity and suppression of non-radiative decay pathways |

While direct experimental data on TADF emitters based on this compound is not yet widely available, the fundamental principles of TADF design strongly suggest its potential as a highly effective acceptor unit for the next generation of high-efficiency OLEDs.

Role as Acceptor Materials in Organic Photodetectors (OPDs) and Photovoltaics

Organic photodetectors operate on the principle of converting light into an electrical signal and are integral to applications ranging from imaging to health monitoring. The performance of these devices is critically dependent on the constituent donor and acceptor materials within the active layer.

Structure-Property Relationships Governing Emissive and Charge-Transfer Characteristics

The arrangement of electron-withdrawing groups on the benzene ring in this compound significantly influences its electronic properties, which are crucial for its potential role in optoelectronic applications. The cyano groups are known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable characteristic for acceptor materials to ensure efficient charge transfer from a donor material. The fluorine substitution can further modulate these energy levels and influence molecular packing in the solid state, which in turn affects charge mobility.

In the broader context of materials for organic electronics, derivatives of benzene-1,3,5-tricarbonitrile (B79428) have been explored for their emissive and charge-transfer properties. The symmetrical placement of the nitrile groups can lead to a high electron affinity, making such compounds candidates for use in various organic electronic devices.

Electrolyte Components for Energy Storage Devices

The field of energy storage, particularly lithium-ion batteries, is continually seeking novel electrolyte components to enhance performance, safety, and longevity. Fluorinated and nitrile-containing compounds are of particular interest as electrolyte additives or co-solvents.

Exploration as Electrolyte Co-solvents or Additives in Lithium-Ion Batteries

While specific studies detailing the use of this compound as a primary electrolyte component are limited, the functional groups it possesses are relevant to current research in electrolyte formulation. Nitrile-based compounds are explored for their ability to improve the stability of the electrode/electrolyte interface at high voltages due to the strong electron-withdrawing effect of the cyano group. ccspublishing.org.cn Similarly, fluorinated compounds are widely investigated as additives to enhance the thermal and electrochemical stability of electrolytes. For instance, related molecules like 1,3,5-trifluorobenzene (B1201519) have been studied as electrolyte additives. rsc.org

Impact on Ionic Conductivity and Electrochemical Stability Window

The incorporation of additives can significantly influence the ionic conductivity and the electrochemical stability window (ESW) of the electrolyte. The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is crucial for the development of high-voltage lithium-ion batteries.

The strong electron-withdrawing properties of the cyano and fluoro groups in this compound suggest that it could potentially contribute to a wider ESW by increasing the oxidative stability of the electrolyte. However, its impact on ionic conductivity would need to be carefully evaluated, as additives can sometimes increase viscosity or alter the solvation of lithium ions, thereby affecting their mobility.

Regulation of Electrode/Electrolyte Interfacial Chemistry (e.g., Solid Electrolyte Interphase Formation)

A key function of many electrolyte additives is to participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface and a cathode electrolyte interphase (CEI) on the cathode surface. acs.orgresearchgate.net A robust and stable SEI is critical as it allows for the transport of lithium ions while preventing the continuous decomposition of the electrolyte, thereby ensuring long-term cycling stability. mdpi.comnih.gov

Contribution to Weak Solvation Structures and Compatibility with Active Metal Anodes

For next-generation batteries employing high-capacity anodes like lithium metal, the solvation structure of the lithium ion in the electrolyte is of paramount importance. Weakly coordinating solvents or additives are desirable as they can facilitate the desolvation of lithium ions at the electrode surface, leading to more uniform lithium deposition and improved cycling efficiency.

Future Research Perspectives and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for fluorinated trinitrile compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. A primary focus of future research will be the development of more efficient and environmentally benign synthetic pathways to 2-Fluorobenzene-1,3,5-tricarbonitrile.

Key research directions will likely include:

Catalytic Cyanation: Investigating novel transition-metal catalysts for direct C-H or C-F bond cyanation on fluorinated benzene (B151609) precursors. This could potentially reduce the number of synthetic steps.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability, which are crucial for industrial production.

Green Solvents and Reagents: Exploring the use of bio-based solvents and less toxic reagents to minimize the environmental footprint of the synthesis process.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Catalytic C-H Cyanation | Atom economy, reduced steps | Catalyst selectivity and stability, harsh conditions |

| Continuous Flow Synthesis | Scalability, safety, process control | Initial setup cost, optimization of parameters |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability, substrate scope limitations |

Exploration of Novel Application Domains Beyond Current Scope

While this compound is a promising building block for Covalent Organic Frameworks (COFs), its unique electronic and structural properties could be leveraged in other advanced applications. Future investigations will likely venture into unexplored territories.

Potential new application domains include:

Organic Electronics: The electron-withdrawing nature of the nitrile and fluorine groups makes this compound a candidate for n-type organic semiconductor materials. Research could focus on its incorporation into organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs).

High-Performance Polymers: Its rigid structure and polar nitrile groups could be exploited to synthesize polymers with high thermal stability and specific dielectric properties, suitable for applications in advanced coatings or electronic packaging.

Supramolecular Chemistry: The nitrile groups can act as hydrogen bond acceptors, enabling the design of complex, self-assembling supramolecular architectures with potential uses in sensing or molecular recognition.

Integration of Advanced In-Situ Characterization Techniques

A deeper understanding of the formation mechanisms of materials derived from this compound, such as COFs, is crucial for optimizing their properties. The integration of advanced in-situ characterization techniques will be instrumental in this endeavor. researchgate.net

Future research will benefit from techniques that monitor the synthesis process in real-time:

In-situ X-ray Diffraction and Raman Spectroscopy: These methods can provide direct experimental evidence of reaction intermediates and elucidate the kinetics and mechanisms of framework formation. researchgate.net This is particularly valuable for understanding the role of catalysts and reaction conditions in achieving high crystallinity and porosity. researchgate.net

Cryo-Electron Microscopy: For detailed structural analysis of the resulting nanomaterials, providing insights into their morphology and defect structures.

| Technique | Information Gained | Impact on Research |

| In-situ PXRD | Real-time crystal structure evolution | Optimization of crystallization conditions |

| In-situ Raman | Monitoring of chemical bond formation | Understanding reaction kinetics and pathways |

| Cryo-EM | High-resolution morphological details | Correlating synthesis with material morphology |

Application of Machine Learning and Artificial Intelligence for Predictive Design and Materials Discovery

Key areas for the application of AI and ML include:

Predictive Modeling: ML models can be trained on existing data to predict the properties of novel materials synthesized from this compound and other monomers. rsc.org This can guide experimental efforts towards the most promising candidates for specific applications, such as gas storage or catalysis. nih.gov

Inverse Design: AI algorithms can be employed in an "inverse design" approach, where desired material properties are specified, and the AI suggests the optimal molecular building blocks and synthesis conditions to achieve them. youtube.com This could lead to the discovery of entirely new materials with tailored functionalities. technologynetworks.com

Accelerating Simulations: Data-driven surrogate models can accelerate complex simulations of processes within porous materials, enabling faster optimization of material structures for applications like fluid flow or chemical separations. mdpi.com

The synergy between computational prediction and experimental validation will undoubtedly expedite the exploration of the vast chemical space accessible from this compound. acs.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.